7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
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Overview
Description
7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione is a complex organic compound with a molecular formula of C20H23Br3N6O4 and a molecular weight of 651.156 . This compound is notable for its unique structure, which includes a purine core substituted with various functional groups, including a tribromophenoxy moiety and a piperidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tribromophenoxy group: This step involves the reaction of the purine intermediate with 2,4,6-tribromophenol under suitable conditions to form the tribromophenoxy moiety.
Attachment of the piperidinyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove bromine atoms or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-[Benzyl(methyl)amino]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[4-(2-Hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[2-Hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Br3N5O4/c1-26-17-15(18(30)25-20(26)31)28(19(24-17)27-5-3-2-4-6-27)9-12(29)10-32-16-13(22)7-11(21)8-14(16)23/h7-8,12,29H,2-6,9-10H2,1H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUMSPSSIMAXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC(COC4=C(C=C(C=C4Br)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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